(3beta,20beta)-3-[[[(1R,2S)-2-Carboxycyclohexyl]carbonyl]oxy]-11-oxoolean-12-en-29-oic acid
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Overview
Description
(3beta,20beta)-3-[[[(1R,2S)-2-Carboxycyclohexyl]carbonyl]oxy]-11-oxoolean-12-en-29-oic acid is a complex organic compound with a unique structure that includes a cyclohexyl carboxylic acid moiety and an oleanane skeleton. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,20beta)-3-[[[(1R,2S)-2-Carboxycyclohexyl]carbonyl]oxy]-11-oxoolean-12-en-29-oic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oleanane skeleton: This can be achieved through cyclization reactions involving triterpenoid precursors.
Introduction of the carboxycyclohexyl group: This step involves the esterification of the oleanane skeleton with (1R,2S)-2-carboxycyclohexyl carbonyl chloride under basic conditions.
Oxidation and functional group transformations: These steps are necessary to introduce the oxo group at the 11th position and to ensure the correct stereochemistry at the 3rd and 20th positions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of catalytic processes, continuous flow reactors, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3beta,20beta)-3-[[[(1R,2S)-2-Carboxycyclohexyl]carbonyl]oxy]-11-oxoolean-12-en-29-oic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions where functional groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3beta,20beta)-3-[[[(1R,2S)-2-Carboxycyclohexyl]carbonyl]oxy]-11-oxoolean-12-en-29-oic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in treating diseases due to its ability to modulate biological pathways.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (3beta,20beta)-3-[[[(1R,2S)-2-Carboxycyclohexyl]carbonyl]oxy]-11-oxoolean-12-en-29-oic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Oleanolic acid: A triterpenoid with a similar oleanane skeleton but lacking the carboxycyclohexyl group.
Ursolic acid: Another triterpenoid with a structure similar to oleanolic acid but with different functional groups.
Betulinic acid: A lupane-type triterpenoid with a different skeleton but similar biological activities.
Uniqueness
(3beta,20beta)-3-[[[(1R,2S)-2-Carboxycyclohexyl]carbonyl]oxy]-11-oxoolean-12-en-29-oic acid is unique due to the presence of the carboxycyclohexyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C38H56O7 |
---|---|
Molecular Weight |
624.8 g/mol |
IUPAC Name |
(2S,4aS,6aS,6bR,12aS)-10-(2-carboxycyclohexanecarbonyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C38H56O7/c1-33(2)27-12-15-38(7)29(36(27,5)14-13-28(33)45-31(42)23-11-9-8-10-22(23)30(40)41)26(39)20-24-25-21-35(4,32(43)44)17-16-34(25,3)18-19-37(24,38)6/h20,22-23,25,27-29H,8-19,21H2,1-7H3,(H,40,41)(H,43,44)/t22?,23?,25?,27?,28?,29?,34-,35+,36+,37-,38-/m1/s1 |
InChI Key |
IPIHZIYZLLMCRF-GXONDYFOSA-N |
Isomeric SMILES |
C[C@]12CC[C@](CC1C3=CC(=O)C4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C6CCCCC6C(=O)O)C)(C)C(=O)O |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)C4CCCCC4C(=O)O)C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C |
Origin of Product |
United States |
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